Disperse Orange 37

Catalog No.
S773954
CAS No.
13301-61-6
M.F
C17H15Cl2N5O2
M. Wt
392.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Orange 37

CAS Number

13301-61-6

Product Name

Disperse Orange 37

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile

Molecular Formula

C17H15Cl2N5O2

Molecular Weight

392.2 g/mol

InChI

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3

InChI Key

KHZRTXVUEZJYNE-UHFFFAOYSA-N

SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Synonyms

3-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile; 3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile; 3-[p-[(2,6-dichloro-4-nitrophenyl)azo]-N-ethylanilino]propionitrile; Akasperse Orange RL 150; C.

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Dye Standard for Allergy Testing:

Disperse Orange 37 serves as a standard dye in assays designed to identify allergy-inducing dyes present in textiles [, ]. This application leverages its allergenic properties to help assess the potential for textile-related allergic reactions in individuals [, ].

Studying the Mutagenicity and Carcinogenicity of Industrial Effluents:

Research has explored the use of Disperse Orange 37 as a model compound in studies investigating the mutagenic and carcinogenic potential of effluents from textile dye processing plants []. These studies aim to understand the potential health risks associated with the release of such effluents into the environment, particularly their impact on drinking water sources [].

Other Potential Applications:

Limited information exists regarding other research applications of Disperse Orange 37. However, some resources mention its use in microscopy []. It's important to note that the purity and quality of Disperse Orange 37 intended for research purposes might vary depending on the supplier [].

Disperse Orange 37 is an organic compound classified as a disperse dye, primarily used in the textile industry for dyeing synthetic fibers. Its chemical formula is C₁₇H₁₅Cl₂N₅O₂, and it has a molecular weight of 392.24 g/mol. The compound exhibits a vibrant orange color and is characterized by its solubility properties, which allow it to disperse in water. Disperse Orange 37 is known for its stability under light and heat, making it suitable for various applications in dyeing processes .

The specific mechanism of action of DO37 in allergy testing is not fully elucidated. However, it's likely that DO37's structure mimics certain allergenic components present in some textile dyes, allowing researchers to identify potential allergens through patch testing [].

  • Skin Irritation: DO37 may cause skin irritation upon contact [].
  • Environmental Impact: Improper disposal of DO37 or dye effluent containing it can potentially harm aquatic ecosystems [].
Typical of azo dyes. These include:

  • Diazotization: The introduction of diazonium salts can lead to the formation of various derivatives.
  • Reduction: Under certain conditions, the azo group can be reduced to amines, altering the dye's properties.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its stability and color properties .

These reactions are crucial for modifying the dye for specific applications or enhancing its performance.

The synthesis of Disperse Orange 37 typically involves several steps:

  • Diazotization: Starting with 4-nitro-2,6-dichloroaniline, this amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-cyanoethylaniline to form Disperse Orange 37.
  • Purification: The final product is purified through recrystallization or other methods to ensure high purity suitable for industrial applications .

These methods highlight the importance of controlling reaction conditions to achieve optimal yields and product quality.

Disperse Orange 37 finds extensive use in various applications:

  • Textile Dyeing: Primarily used for dyeing polyester and other synthetic fibers due to its excellent fastness properties.
  • Plastic Coloring: Employed in coloring plastics where heat stability is required.
  • Biological Staining: Occasionally used in laboratory settings for staining purposes in microscopy .

The versatility of Disperse Orange 37 makes it valuable across different industries.

Studies on the interactions of Disperse Orange 37 with various biological systems have indicated potential concerns regarding its safety. Research has shown that the compound can interact with cellular components, leading to possible cytotoxic effects. Further studies are needed to explore these interactions comprehensively and assess their implications for human health and environmental safety .

Disperse Orange 37 shares similarities with several other disperse dyes. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Disperse Orange 76C₁₇H₁₅ClN₄O₂Known for higher lightfastness
Disperse Red 60C₁₉H₁₅ClN₄O₂Exhibits superior heat stability
Disperse Blue 56C₁₈H₁₅ClN₄O₂Used primarily for dyeing nylon fibers

Disperse Orange 37 is unique due to its specific color properties and synthesis method, which differentiate it from these similar compounds. Its application in both textiles and plastics further highlights its versatility compared to others that may be limited to specific uses .

Disperse Orange 37 (C₁₇H₁₅Cl₂N₅O₂) is synthesized via a two-step process involving diazotization and azo coupling. The primary intermediate, 2,6-dichloro-4-nitroaniline, undergoes diazotization in a sulfuric acid medium (20–98% concentration) at 10–90°C. This reaction generates a diazonium salt through the action of nitrosyl sulfuric acid or sodium nitrite, with stoichiometric ratios critical for maintaining reaction efficiency (molar ratio of 1:1.0–1.2 for diazo reagent).

The azo coupling step involves reacting the diazonium salt with N-ethyl-N-cyanoethylaniline in a polar solvent. This electrophilic substitution occurs at the para position of the aromatic ring, facilitated by the electron-donating ethyl and cyanoethyl groups on the coupling agent. The reaction mechanism proceeds via resonance-stabilized carbocation intermediates, with the azo linkage (–N=N–) forming the chromophoric core of the dye.

Key reaction equation:
$$
\text{2,6-Dichloro-4-nitroaniline} + \text{NaNO}2 + \text{H}2\text{SO}_4 \rightarrow \text{Diazonium salt} \xrightarrow{\text{N-ethyl-N-cyanoethylaniline}} \text{Disperse Orange 37}
$$

Industrial-Scale Production Protocols and Yield Optimization

Industrial production prioritizes cost efficiency and scalability. Bromination of 4-nitroaniline using bromine or sodium bromide in sulfuric acid achieves >90% conversion to 2,6-dichloro-4-nitroaniline at 20–70°C. Dispersing agents (e.g., lignosulfonates) stabilize the reaction mixture, preventing agglomeration and ensuring uniform particle size.

Yield optimization strategies include:

  • Temperature modulation: Maintaining 50–60°C during diazotization minimizes side reactions.
  • Reagent stoichiometry: A 1:2.2 molar ratio of 4-nitroaniline to bromine maximizes intermediate purity.
  • Continuous flow reactors: These reduce batch processing times by 40% while improving heat dissipation.

Table 1: Industrial production parameters for Disperse Orange 37

ParameterOptimal RangeImpact on Yield
Sulfuric acid concentration70–80%Prevents hydrolysis
Diazotization time2.5–3.5 hoursEnsures complete conversion
Coupling pH5.0–6.0Enhances electrophilicity

Purification Techniques for Research-Grade Material

Laboratory-scale purification employs multiple techniques to achieve >98% purity:

  • Recrystallization: Methanol/water mixtures (3:1 v/v) remove unreacted starting materials.
  • Column chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent separates isomeric by-products.
  • High-performance liquid chromatography (HPLC): C18 columns and acetonitrile/water gradients resolve trace impurities.

Challenges include eliminating 2-chloro-4-nitroaniline (a common by-product) and residual metal catalysts. Centrifugal partition chromatography (CPC) has shown promise in isolating milligram quantities with 99.5% purity for analytical standards.

Analytical validation:

  • Mass spectrometry: LC-MS/MS confirms molecular ion peaks at m/z 392.0 ([M+H]⁺) with characteristic fragments at m/z 351.0 (Cl loss) and 133.0 (cyanoethyl cleavage).
  • UV-Vis spectroscopy: λₘₐₐ at 480 nm (ε = 24,500 L·mol⁻¹·cm⁻¹) in acetonitrile verifies chromophore integrity.

Photostability Modulation Through Molecular Packing Configurations

The relationship between molecular packing and photostability in Disperse Orange 37 has been systematically investigated using physical vapor deposition (PVD) techniques. By optimizing substrate temperatures during thin-film fabrication, researchers achieved a 50-fold increase in photostability compared to conventional liquid-cooled glasses [1]. This improvement correlates with a 1.3% density increase in the glassy matrix, as measured through spectroscopic ellipsometry and X-ray reflectivity [1].

Key parameters influencing photostability:

ParameterLiquid-Cooled GlassPVD-Optimized GlassImprovement Factor
Density (g/cm³)1.321.34+1.5%
Photoisomerization Half-Life2 hours100 hours×50
Molecular OrientationRandomAnisotropicN/A

Coarse-grained molecular dynamics simulations reveal that tightly packed configurations restrict the cis-trans isomerization pathway of the azo group, the primary photodegradation mechanism [1]. This packing-dependent stabilization effect enables precise tuning of organic semiconductor lifetimes for light-emitting devices [1].

Role in Organic Photovoltaic Device Development

Disperse Orange 37's electronic structure, featuring nitro (-NO₂) and cyano (-CN) substituents, facilitates charge transfer processes critical for photovoltaic applications. The compound's estimated band gap of 3.1 eV and strong visible-light absorption (λₘₐₓ ≈ 450–500 nm) position it as a potential photosensitizer in dye-sensitized solar cells [1] [2].

Comparative electronic properties of azo dyes:

PropertyDisperse Orange 37Disperse Orange 3Disperse Orange 13 Derivatives
HOMO (eV)-5.2-5.8-5.4
LUMO (eV)-2.1-3.0-2.3
Oscillator Strength1.2–1.50.160.69–1.29

The dichloro-nitro substituent pattern enhances electron withdrawal, potentially increasing open-circuit voltage (Vₒc) in photovoltaic devices [1]. Recent prototypes incorporating Disperse Orange 37 derivatives demonstrate 98% visible-light absorption efficiency, though power conversion efficiencies remain under investigation [2].

Applications in Fluorescence Microscopy and Biomolecular Labeling

As a fluorescent probe, Disperse Orange 37 exhibits exceptional Stokes shift characteristics and photobleaching resistance. Its azo-chromophore structure enables specific binding to amine-rich biomolecules through π-π stacking and hydrogen bonding interactions [2].

Key labeling performance metrics:

  • Quantum Yield: 0.42 ± 0.03 in aqueous buffer
  • Excitation/Emission: 470 nm/520 nm
  • Labeling Density: 3–5 dye molecules per 10 kDa protein

Applications span:

  • DNA Quantification: Intercalation-mediated fluorescence enhancement enables picomolar detection limits [2].
  • Protein Conformation Tracking: Environment-sensitive emission shifts report real-time structural changes [2].
  • Polymer Characterization: Solvatochromic responses map microenvironment polarity in synthetic matrices [2].

Ongoing research explores functionalized derivatives for super-resolution microscopy, leveraging the dye's inherent photostability to overcome current limitations in fluorophore longevity [2].

XLogP3

5

UNII

F0AEY2096I

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 41 of 46 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13301-61-6
12223-33-5

General Manufacturing Information

Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-: ACTIVE

Dates

Last modified: 08-15-2023

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